Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H10N4O3 . It is used for research and development purposes .
Synthesis Analysis
An efficient synthesis of pyrazolo[1,5-a]pyrimidines has been reported, which involves using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with these precursors .Molecular Structure Analysis
The molecular weight of Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is 222.21 . The InChI code for this compound is 1S/C6H6N4O/c7-4-3-6(11)9-5-1-2-8-10(4)5/h1-3H,7H2,(H,9,11) .Scientific Research Applications
Synthesis and Structural Studies
Synthetic Methods : A study by Takei, Yasuda, and Takagaki (1979) describes the synthesis of 3,7-Dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines from ethyl 4-amino-5-oxo-2-pyrazoline-3-carboxylate hydrochloride and ethyl 5-substituted 4-amino-3-pyrazolecarboxylates, showcasing a method to create compounds structurally related to Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (Takei, Yasuda, & Takagaki, 1979).
Regioselective Synthesis : Drev et al. (2014) researched the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, a process that contributes to understanding the chemical behavior of Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (Drev et al., 2014).
X-Ray Analysis : The work by Clayton et al. (1980) provides an X-ray analysis of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, which is relevant for understanding the crystal structure of related compounds (Clayton et al., 1980).
Chemical Reactivity and Transformations
C–C Recyclizations : Danagulyan et al. (2011) explored the condensation of ethyl ethoxymethyleneacetoacetate and ethyl ethoxymethylenecyanoacetate with 3-substituted 3-aminopyrazoles, leading to the formation of various pyrazolo[1,5-a]pyrimidines, illustrating the reactivity of this class of compounds (Danagulyan et al., 2011).
Ring-Chain Isomerism : Goryaeva et al. (2009) investigated the cyclisation and ring-chain isomerisation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, providing insights into the dynamic chemical behavior of these molecules (Goryaeva et al., 2009).
Chemistry of Substituted Pyrimidines : Chimichi et al. (1993) focused on the chemistry of substituted pyrazolo[1,5-a] pyrimidines, a study that adds to the understanding of derivatives like Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (Chimichi et al., 1993).
Novel Synthesis Approaches
Microwave Irradiation in Synthesis : Ming et al. (2005) developed a method using microwave irradiation for synthesizing 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidines and ethyl 7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylates, demonstrating a novel approach to synthesizing related compounds (Ming et al., 2005).
Three-Component Synthesis : The study by Fedorova et al. (2003) on the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines shows an innovative approach relevant to the synthesis of similar compounds (Fedorova et al., 2003).
Safety And Hazards
properties
IUPAC Name |
ethyl 7-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-16-9(15)5-4-11-13-6(10)3-7(14)12-8(5)13/h3-4H,2,10H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEYHOUKUYSSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C=C(N2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670668 | |
Record name | Ethyl 7-amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | |
CAS RN |
90674-09-2 | |
Record name | Ethyl 7-amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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